Substance P, pro(9)-met(O2)(11)-

Description

Contextualization within the Tachykinin Neuropeptide Family and Substance P Analogs

The tachykinin family of neuropeptides includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). mdpi.com These peptides exert their effects by binding to three main types of G protein-coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. mdpi.com While each tachykinin shows a preferential affinity for one receptor type (SP for NK1, NKA for NK2, and NKB for NK3), a degree of cross-reactivity exists. mdpi.com

To overcome the challenge of this cross-reactivity and to study the specific functions of the NK1 receptor, a variety of synthetic Substance P analogs have been developed. [Sar⁹,Met(O₂)¹¹]-Substance P stands out among these due to its significantly enhanced selectivity for the NK1 receptor. nih.gov The modifications at positions 9 and 11 of the peptide chain—the substitution of glycine (B1666218) with sarcosine (B1681465) (Sar) and the oxidation of methionine to methionine sulfone (Met(O₂))—are crucial for this high selectivity. mdpi.com The oxidation of the methionine at position 11, in particular, has been shown to increase the analog's selectivity for the NK1 receptor. mdpi.com

Rationale for Development and Research Interest in [Sar⁹,Met(O₂)¹¹]-Substance P

The primary motivation for the development of [Sar⁹,Met(O₂)¹¹]-Substance P was the need for a research ligand that could reliably and specifically probe the function of the NK1 receptor. nih.gov The native ligand, Substance P, while potent at the NK1 receptor, also interacts with NK2 and NK3 receptors, which can complicate the interpretation of experimental results. mdpi.com The high selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P allows researchers to isolate and study the physiological and pathological processes mediated specifically by the NK1 receptor.

Research interest in this compound stems from the wide-ranging biological roles of the NK1 receptor. These receptors are distributed throughout the central and peripheral nervous systems and are implicated in a multitude of processes, including pain transmission, inflammation, and mood regulation. mdpi.com By using [Sar⁹,Met(O₂)¹¹]-Substance P, scientists can investigate the specific contribution of NK1 receptor activation to these phenomena. For instance, it has been used to map the distribution of NK1 receptors in the brain and spinal cord, providing insights into the neural circuits involved in pain and emotional responses. nih.gov Furthermore, its ability to induce specific physiological responses, such as contractions in isolated human bronchi and changes in blood pressure and heart rate in animal models, provides a means to study the downstream effects of NK1 receptor activation in various tissues. caymanchem.commedchemexpress.com

Detailed Research Findings

The unique properties of [Sar⁹,Met(O₂)¹¹]-Substance P have been characterized in numerous studies. The following table summarizes key research findings related to its binding affinity and potency.

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Kd) | 1.4 ± 0.5 nM | Rat brain membrane preparations | nih.gov |

| Potency (EC₅₀) | 3.8 nM | U373MG glioblastoma cells | caymanchem.com |

Interactive Data Table: Biological Effects of [Sar⁹,Met(O₂)¹¹]-Substance P

| Biological Effect | Species/Model | Observations | Reference |

| Cardiovascular | Conscious rats | Increased mean arterial pressure and heart rate | caymanchem.commedchemexpress.com |

| Behavioral | Rats | Induced grooming, face washing, and sniffing | medchemexpress.com |

| Respiratory | Isolated human bronchi | Induced contractions | caymanchem.com |

| Neuronal | Rat dorsal horn neurons | Induced neuronal excitation | tocris.com |

Propriétés

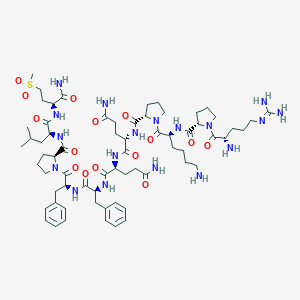

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H102N18O15S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-100(3,98)99)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZADKEBGTART-RZGVDQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H102N18O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149404 | |

| Record name | Substance P, pro(9)-met(O2)(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110880-54-1 | |

| Record name | Substance P, pro(9)-met(O2)(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P, pro(9)-met(O2)(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Receptor Pharmacology of Sar9,met O2 11 Substance P

Neurokinin-1 Receptor (NK1R) Agonism and Selectivity

[Sar⁹,Met(O₂)¹¹]-Substance P is characterized as a potent and highly selective agonist of the neurokinin-1 receptor (NK1R). caymanchem.comtocris.comrndsystems.com Its modifications enhance its stability and selectivity for the NK1R compared to the native Substance P. nih.gov

High Affinity Binding to NK1R

Research has consistently demonstrated the high affinity of [Sar⁹,Met(O₂)¹¹]-Substance P for the NK1R. Studies utilizing its tritiated form, [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P, have revealed that it binds to a single class of high-affinity sites in rat brain membrane preparations. The dissociation constant (Kd), a measure of binding affinity, for this interaction has been determined to be 1.4 ± 0.5 nM. nih.gov In homogenate binding experiments with a radioiodinated version, [¹²⁵I]Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P, high-affinity binding was observed in both rat brain and submandibular gland membranes, with Kd values of 261 pM and 105 pM, respectively. nih.gov

Comparative Selectivity Profile with Endogenous Substance P and Other Tachykinins

A key characteristic of [Sar⁹,Met(O₂)¹¹]-Substance P is its pronounced selectivity for the NK1R over other tachykinin receptors, namely the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. caymanchem.com Ligand selectivity profiles show that while Substance P and unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P are potent competitors for binding to the NK1R, analogues of NK2 and NK3 are described as virtually inactive. nih.gov

In competitive binding studies using [¹²⁵I]Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P, the displacement potency of various tachykinins was determined in rat brain and submandibular gland membranes. The rank order of potency for displacement in brain membranes was found to be: Substance P > [Sar⁹,Met(O₂)¹¹]-Substance P ≥ physalaemin (B1663488) > Substance P-(3-11) > Substance P-(5-11) > Neurokinin A (NKA) ≥ eledoisin (B1671165) >> Neurokinin B (NKB) > kassinin (B1630603) > Substance P-methyl ester. nih.gov Notably, specific antagonists for NK2 and NK3 receptors were ineffective competitors at concentrations up to 1 µM. nih.gov

| Tissue | Rank Order of Potency for Displacement of [¹²⁵I]BH-[Sar⁹,Met(O₂)¹¹]-SP | Reference |

| Rat Brain Membranes | SP > [Sar⁹,Met(O₂)¹¹]-SP ≥ physalaemin > SP-(3-11) > SP-(5-11) > NKA ≥ eledoisin >> NKB > kassinin > SP-methyl ester | nih.gov |

| Rat Salivary Gland Membranes | SP ≈ physalaemin ≥ [Sar⁹,Met(O₂)¹¹]-SP ≈ SP-(3-11) > SP-(5-11) >> NKA ≈ eledoisin = kassinin = SP-methyl ester ≥ NKB >> [Nle¹⁰]NKA-(4-10) > [MePhe⁷]NKB-(4-10) | nih.gov |

Differential Binding to NK-1 Receptor Subtypes (NK-1M vs. NK-1m)

While the existence of NK1R subtypes has been proposed, the specific binding characteristics of [Sar⁹,Met(O₂)¹¹]-Substance P to NK-1M versus NK-1m subtypes are not extensively detailed in the reviewed literature. However, some studies suggest the possibility of differential recognition. For instance, autoradiographic distribution of [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P binding sites in the rat brain, while largely similar to that of less selective ligands, shows some differences in labeling patterns, particularly in the hippocampal formation. nih.gov This observation has led to the hypothesis that either NK-1 receptor subtypes exist, with [Sar⁹,Met(O₂)¹¹]-Substance P preferentially recognizing one, or that the greater selectivity of this ligand for NK1R over NK2R and NK3R accounts for the differences. nih.gov Furthermore, competitive binding studies have revealed that with the exception of SP, [Sar⁹,Met(O₂)¹¹]-SP, SP-(3-11), and physalaemin, all other competitors were 5 to 54 times less potent at [¹²⁵I]Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P binding sites in the brain compared to the salivary gland, indicating some differences in the binding characteristics of NK1R in these tissues. nih.gov

Receptor Binding Kinetics and Characteristics

The binding of [Sar⁹,Met(O₂)¹¹]-Substance P to the NK1R has been characterized by its association and dissociation rates, further defining its interaction with the receptor.

Association and Dissociation Rates

Studies on the kinetics of [¹²⁵I]Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P binding have shown rapid association with membranes from both rat brain and salivary gland. The association rate constant (k+1) was found to be faster in brain membranes (3.7 x 10⁹ M⁻¹ min⁻¹) compared to salivary gland membranes (5.6 x 10⁸ M⁻¹ min⁻¹). nih.gov

| Tissue | Association Rate Constant (k+1) of [¹²⁵I]BH-[Sar⁹,Met(O₂)¹¹]-SP | Reference |

| Rat Brain Membranes | 3.7 x 10⁹ M⁻¹ min⁻¹ | nih.gov |

| Rat Salivary Gland Membranes | 5.6 x 10⁸ M⁻¹ min⁻¹ | nih.gov |

Ligand Selectivity Profiling

The selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P for the NK1R is a defining feature. As established in binding assays, its affinity for NK1R is significantly higher than for NK2R and NK3R. This is evident from the high concentrations of NK2 and NK3 receptor ligands required to displace [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P from NK1R binding sites, where they are described as "virtually inactive". nih.gov The detailed competitive binding data further substantiates this selectivity, with endogenous NK1R ligands like Substance P being the most potent displacers. nih.gov

Structural Basis for Receptor Interaction

The enhanced affinity and selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P for the NK-1 receptor are not accidental but rather the result of specific amino acid substitutions that optimize its interaction with the receptor's binding pocket. These modifications, particularly at positions 9 and 11, fundamentally alter the peptide's properties, leading to a more stable and specific ligand.

Significance of Sar⁹ and Met(O₂)¹¹ Substitutions

The substitution of glycine (B1666218) with sarcosine (B1681465) (Sar) at position 9 and the oxidation of methionine to methionine sulfone (Met(O₂)) at position 11 are pivotal to the pharmacological characteristics of this analog.

The Sar⁹ substitution plays a crucial role in enhancing the metabolic stability of the peptide. researchgate.net Sarcosine, which is N-methylated glycine, introduces a level of resistance to degradation by peptidases. This increased stability ensures a longer half-life for the analog in vivo, allowing for more sustained interaction with the NK-1 receptor. nih.gov This modification is a key strategy in the design of peptide-based drugs to overcome their typically short duration of action.

The Met(O₂)¹¹ substitution is directly responsible for the remarkable selectivity of the analog for the NK-1 receptor. nih.gov Oxidation of the methionine at the C-terminus to a sulfone has been demonstrated to significantly increase the compound's selectivity for the NK-1 receptor over other neurokinin receptors, such as NK-2 and NK-3. nih.govtargetmol.com This modification also contributes to increased lipophilicity, which can enhance its ability to cross cellular membranes and interact with the receptor. nih.gov Studies have shown that this analog is a potent competitor for the binding of radiolabeled SP to the NK-1 receptor, while being virtually inactive at NK-2 and NK-3 receptors. nih.gov

| Substitution | Amino Acid Change | Key Contribution to Pharmacology | Reference |

| Sar⁹ | Glycine → Sarcosine | Enhanced metabolic stability and resistance to enzymatic degradation. | researchgate.net |

| Met(O₂)¹¹ | Methionine → Methionine Sulfone | Increased selectivity for the NK-1 receptor and enhanced lipophilicity. | nih.gov |

Contribution of C-Terminal and N-Terminal Regions to Receptor Recognition

The interaction of [Sar⁹,Met(O₂)¹¹]-Substance P with the NK-1 receptor is a complex process involving distinct contributions from both its C-terminal and N-terminal regions. This follows the "message-address" model for peptide-receptor interactions, where different parts of the peptide have distinct functions.

The C-terminal region of tachykinins, which includes the conserved sequence Phe-X-Gly-Leu-Met-NH₂, is considered the "message" portion, essential for receptor activation. acnp.org The C-terminal amide group, in particular, is critical for biological activity. nih.gov Studies have shown that even slight modifications to this amide group can lead to a significant loss of activity. nih.gov For tachykinins to activate their receptors, the presence of aromatic or aliphatic residues and the amidation of the C-terminal residue are considered essential. caltagmedsystems.co.uk The C-terminal hexapeptide of Substance P has been a focus of many structure-activity studies, highlighting its importance in receptor interaction. nih.gov Research indicates that the C-terminal portion of SP binds deep within a pocket of the NK-1 receptor's transmembrane domains. medchemexpress.com

The N-terminal region , on the other hand, is viewed as the "address" portion, conferring selectivity for the specific neurokinin receptor subtype. nih.govglpbio.com The more divergent N-terminal sequence of tachykinins is what dictates their preference for NK-1, NK-2, or NK-3 receptors. medchemexpress.com The N-terminal portion of SP primarily interacts with the extracellular loops (ECLs) and the N-terminal domain of the NK-1 receptor. medchemexpress.commedchemexpress.com These interactions are crucial for achieving high-affinity binding and for modulating the signaling pathway activated by the receptor. medchemexpress.com

| Peptide Region | Primary Function in Receptor Interaction | Key Interacting Domains on NK-1 Receptor | Reference |

| C-Terminal | Receptor Activation ("Message") | Transmembrane Domains | acnp.orgmedchemexpress.com |

| N-Terminal | Receptor Selectivity ("Address") | Extracellular Loops and N-Terminal Domain | nih.govmedchemexpress.comglpbio.com |

Structure-Activity Relationship (SAR) Studies Guiding Analog Design

The development of potent and selective NK-1 receptor agonists like [Sar⁹,Met(O₂)¹¹]-Substance P has been heavily guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of Substance P and related peptides to understand how each component contributes to its biological activity.

SAR studies have consistently demonstrated the critical nature of the C-terminal sequence for receptor affinity and activation. Removal of amino acids from the C-terminus results in analogs that are virtually devoid of activity, whereas modifications at the N-terminus tend to affect potency and selectivity. nih.gov

The design of [Sar⁹,Met(O₂)¹¹]-Substance P is a direct outcome of this systematic approach. The knowledge that the C-terminal methionine is crucial for activity, and that its oxidation could enhance selectivity, led to the Met(O₂)¹¹ modification. nih.gov Similarly, the understanding that the peptide backbone is susceptible to enzymatic degradation prompted the Sar⁹ substitution to improve stability. researchgate.net

Furthermore, SAR studies have explored a wide range of other modifications. For instance, the replacement of L-amino acids with D-amino acids in the peptide sequence has been shown to produce antagonistic effects. youtube.com The synthesis and evaluation of numerous C-terminal and N-terminal analogs have provided a detailed map of the pharmacophore required for high-affinity NK-1 receptor binding and agonistic activity, paving the way for the rational design of compounds like [Sar⁹,Met(O₂)¹¹]-Substance P. nih.govnih.gov

Binding Affinity Data for [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P

| Parameter | Value | Tissue/Cell Line | Reference |

| K_d | 1.4 ± 0.5 nM | Rat brain membrane preparations | nih.gov |

| B_max | 160 ± 3.0 fmol/mg protein | Rat brain membrane preparations | nih.gov |

| IC₅₀ | 0.11 nM | Human U373MG cells | echelon-inc.com |

This highly selective and potent ligand has proven invaluable for the autoradiographic mapping of NK-1 receptors in the brain and for studying the physiological roles of the Substance P/NK-1 receptor system. nih.govtargetmol.com

Cellular and Subcellular Mechanisms of Action

Receptor Activation and Signal Transduction Pathways

As a selective NK1 receptor agonist, [Sar9,Met(O2)11]-Substance P preferentially activates this receptor over other tachykinin receptors, such as NK2 and NK3. nih.gov This selectivity is a key feature of its pharmacological profile. The binding of [Sar9,Met(O2)11]-Substance P to the NK1 receptor initiates a series of well-defined signaling cascades.

The NK1 receptor is primarily coupled to the Gq/11 family of heterotrimeric G proteins. nih.govwikipedia.org Upon agonist binding, the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the βγ-subunits, both of which can then interact with and modulate the activity of various downstream effector proteins. While Substance P itself can signal through both Gq and Gs proteins, the latter leading to the production of cyclic AMP, studies on truncated versions of Substance P suggest a preference for the Gq pathway. nih.govbiorxiv.org This suggests that the structural modifications in [Sar9,Met(O2)11]-Substance P may also favor a more selective Gq-mediated signaling cascade.

The activation of the Gαq/11 subunit by the [Sar9,Met(O2)11]-Substance P-bound NK1 receptor leads to the stimulation of phospholipase C-beta (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This is a hallmark of Gq-mediated signaling. Research has demonstrated that [Sar9,Met(O2)11]-Substance P induces the formation of inositol phosphates in various cell types, confirming its engagement of this pathway. caymanchem.com

While the primary signaling pathway for the NK1 receptor is through Gq/11, some GPCRs can couple to multiple G protein subtypes. Substance P has been shown to be capable of stimulating cyclic adenosine (B11128) monophosphate (cAMP) production through Gs protein activation. nih.govbiorxiv.org However, studies on certain Substance P fragments have indicated a diminished capacity to stimulate the cAMP pathway, suggesting a biased agonism. physiology.org Currently, direct experimental evidence detailing the specific effect of [Sar9,Met(O2)11]-Substance P on cAMP accumulation is limited, and its action is predominantly characterized by the Gq/11-IP3/DAG pathway.

The generation of diacylglycerol (DAG) from PIP2 hydrolysis leads to the recruitment and activation of Protein Kinase C (PKC) at the cell membrane. PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby regulating numerous cellular processes. While the activation of PKC is an established consequence of [Sar9,Met(O2)11]-Substance P-induced NK1 receptor signaling via the DAG pathway, the specific isoforms of PKC that are activated by this particular analog have not been extensively detailed in the available literature. Different PKC isoforms have distinct substrate specificities and can mediate diverse cellular responses.

The activation of the NK1 receptor and its downstream signaling cascades, including the PKC pathway, can lead to the modulation of the mitogen-activated protein kinase (MAPK) pathways. These pathways, which include the extracellular signal-regulated kinases (ERK) and the c-Jun N-terminal kinases (JNK), are crucial for regulating a variety of cellular processes such as gene expression, proliferation, and apoptosis. The activation of the MAPK pathway is a known downstream effect of Substance P action. nih.gov However, specific studies detailing the phosphorylation and activation of ERK and JNK in response to [Sar9,Met(O2)11]-Substance P are not yet prevalent in the scientific literature.

The second messenger inositol trisphosphate (IP3), generated through the Gq/11 pathway, binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This elevation of intracellular calcium is a critical signaling event that mediates a wide range of cellular responses. Furthermore, the activation of NK1 receptors on smooth muscle cells and interstitial cells of Cajal by [Sar9,Met(O2)11]-Substance P has been shown to increase action potential generation and slow wave frequency, which are processes heavily dependent on calcium influx. nih.gov However, direct studies on the specific modulation of various types of calcium channel currents (e.g., L-type, N-type) at the plasma membrane by [Sar9,Met(O2)11]-Substance P are not extensively documented.

Interactive Data Table: Summary of Cellular and Subcellular Mechanisms of [Sar9,Met(O2)11]-Substance P

| Mechanism | Effector/Pathway | Outcome | Key Findings |

| Receptor Activation | Neurokinin-1 (NK1) Receptor | Initiation of Signal Transduction | Potent and selective agonist for the NK1 receptor. mdpi.commdpi.com |

| G Protein Coupling | Gq/11 protein | Activation of Phospholipase Cβ | Primarily couples to Gq/11, leading to downstream signaling. nih.govwikipedia.org |

| Second Messenger Production | Inositol Trisphosphate/Diacylglycerol (IP3/DAG) | Release of intracellular calcium and activation of PKC | Induces the formation of inositol phosphates. caymanchem.com |

| cAMP Signaling | Cyclic Adenosine Monophosphate (cAMP) | Largely unconfirmed for this analog | Substance P can stimulate cAMP, but this analog may show biased agonism towards Gq. nih.govbiorxiv.orgphysiology.org |

| Protein Kinase Activation | Protein Kinase C (PKC) | Phosphorylation of target proteins | Activated downstream of DAG, specific isoforms not yet identified for this analog. |

| MAPK Pathway | ERK, JNK | Regulation of gene expression and cellular processes | A known downstream target of NK1 activation, but specific data for this analog is limited. nih.gov |

| Calcium Signaling | Intracellular Ca2+ release, potential modulation of Ca2+ channels | Diverse cellular responses | Increases intracellular calcium via IP3-mediated release from stores. nih.gov |

Receptor Internalization and Trafficking Dynamics

The interaction between Substance P (SP) and its analogues, including the modified compound [Pro⁹,Met(O₂)¹¹]-Substance P, with the neurokinin-1 receptor (NK1R) initiates a dynamic process of receptor internalization and trafficking. This sequence is crucial for signal termination and the resensitization of the cell to further stimulation. The process begins upon the binding of the ligand to the NK1R, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular events. wikipedia.orgnih.gov

Binding of a Substance P agonist to the NK1R leads to the phosphorylation of the receptor's carboxyl-terminal domain by G-protein coupled receptor kinases (GRKs). nih.gov This phosphorylation event promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin plays a pivotal role in uncoupling the receptor from its G-protein, a process known as desensitization, and in targeting the receptor for internalization. nih.gov

The primary mechanism for the internalization of the SP-NK1R complex is clathrin-dependent endocytosis. wikipedia.orgnih.gov This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. Studies using various SP analogues have been instrumental in elucidating the specifics of this pathway. For instance, research on CHO cells transfected with human NK1Rs utilized analogues like [³H]H-[Pro⁹]SP to examine internalization, confirming the active uptake of the receptor upon ligand binding. nih.gov The stability and high selectivity of certain analogues, such as those with a Met(O₂)¹¹ modification, make them valuable tools for these studies. mdpi.com

| Key Proteins in NK1R Internalization | Function |

| G-protein coupled receptor kinases (GRKs) | Phosphorylate the activated NK1R, initiating the desensitization process. |

| β-arrestin | Binds to the phosphorylated NK1R, uncouples it from the G-protein, and targets it for endocytosis. |

| Clathrin | A protein that forms a lattice-like coat on intracellular vesicles, essential for the formation of endocytic vesicles from the plasma membrane. |

Once internalized, the vesicles containing the NK1R-ligand complex are targeted to early endosomes. These organelles are characterized by an acidic internal environment, maintained by vacuolar-type H+-ATPases. The low pH within the endosomes facilitates the dissociation of the ligand, such as Substance P, from the NK1R. wikipedia.orgnih.gov Following dissociation, the ligand is typically sorted for degradation. Substance P, for example, is degraded by enzymes like the endothelin-converting enzyme-1 (ECE-1), a membrane metalloendopeptidase, within the endosomal compartment. nih.gov

After the ligand has dissociated, the now-unbound NK1R is sorted for its next destination. The fate of the receptor is largely dependent on the concentration of the stimulating ligand. nih.gov

Recycling: At low concentrations of Substance P (typically <1 nM), the NK1R is minimally phosphorylated. This allows it to rapidly dissociate from β-arrestin within the endosome and be recycled back to the cell surface, leading to the rapid resensitization of the cell. nih.gov

Degradation: In contrast, stimulation with high concentrations of Substance P (>10 nM) results in more extensive phosphorylation of the NK1R. This leads to a prolonged association with β-arrestin and targets the receptor for trafficking to late endosomes and lysosomes, where it is ultimately degraded. This process results in a longer-term downregulation of receptor numbers on the cell surface. nih.gov

The re-expression of the NK1R on the cell surface is therefore a crucial step in restoring cellular responsiveness to Substance P. wikipedia.org The specific dynamics of recycling versus degradation allow cells to fine-tune their sensitivity based on the intensity and duration of the neuropeptide signal.

Intercellular Signaling and Communication Modulation

The activation of NK1R by agonists like [Sar⁹,Met(O₂)¹¹]-Substance P, an analogue with high selectivity for this receptor, modulates signaling between cells in various tissues. nih.govnih.govnih.gov This modulation occurs through the receptor's coupling to intracellular signaling cascades and by influencing the release of other signaling molecules.

The primary signaling pathway for NK1R involves coupling to Gαq/11 G proteins. mdpi.com Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers mobilize intracellular calcium and activate protein kinase C, respectively, leading to a wide range of cellular responses.

Research has shown that NK1R activation can indirectly modulate synaptic transmission. For example, in the nucleus accumbens, Substance P and the selective agonist [Sar⁹, Met(O₂)¹¹]-SP have been found to depress excitatory synaptic currents. nih.gov This effect is not direct but is mediated by the enhanced release of other neurotransmitters, specifically dopamine (B1211576) and adenosine. The synaptic depression was blocked by dopamine receptor antagonists and adenosine A1 receptor blockers, indicating that SP acts by triggering the release of these other neuromodulators, which then act on presynaptic terminals to reduce excitatory neurotransmitter release. nih.gov

In Vitro Research Methodologies and Findings

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of in vitro pharmacology, allowing for the quantification and characterization of receptor-ligand interactions. [Sar⁹,Met(O₂)¹¹]-Substance P has been utilized in its tritiated ([³H]) and radioiodinated ([¹²⁵I]) forms to probe the binding properties of the NK1 receptor. nih.govnih.gov

Displacement Studies using [¹²⁵I]BH-Substance P and [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P

Displacement studies are critical for determining the binding affinity of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding.

The tritiated form of the compound, [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P, has been shown to bind to a single class of high-affinity sites in rat brain membrane preparations, with a dissociation constant (Kd) of 1.4 ± 0.5 nM and a maximum binding capacity (Bmax) of 160 ± 3.0 fmol/mg protein. nih.gov In these studies, unlabeled [Sar⁹,Met(O₂)¹¹]-SP and Substance P itself were potent competitors of [³H]-[Sar⁹,Met(O₂)¹¹]-SP binding, while NK2 and NK3 receptor analogs were largely inactive, confirming the radioligand's selectivity for the NK1 receptor. nih.gov

Similarly, the radioiodinated version, [¹²⁵I]Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P ([¹²⁵I]BH-[Sar⁹,Met(O₂)¹¹]-SP), has been used to characterize NK1 receptors. nih.gov Competition studies with [¹²⁵I]BH-[Sar⁹,Met(O₂)¹¹]-SP on membranes from different tissues revealed varying rank orders of potency for competing ligands. In rat submandibular gland membranes, the order was Substance P ≈ physalaemin (B1663488) ≥ [Sar⁹,Met(O₂)¹¹]-SP, while in brain membranes, the order was Substance P > [Sar⁹,Met(O₂)¹¹]-SP ≥ physalaemin. nih.gov These findings suggest potential differences in the characteristics of NK1 binding sites between the brain and peripheral tissues. nih.gov

It is important to note that some studies have highlighted potential artifacts in binding assays. For instance, "specific" binding of [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P to tissue culture plates has been observed, which can be displaced by high concentrations of Substance P (IC50 ~100 nM). nih.gov This artifact can lead to inaccuracies in determining receptor density and ligand potency if not properly controlled for, with physalaemin being suggested as a better agent for defining non-specific binding in these assays. nih.gov

Application in Characterizing NK1R Binding Sites

The high selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P makes it an excellent tool for mapping the distribution and characterizing the properties of NK1 receptor binding sites. nih.gov Autoradiographic studies using [³H]-[Sar⁹,Met(O₂)¹¹]-SP have visualized the distribution of NK1 receptors in the rat brain, showing high densities in regions such as the striatum, olfactory bulb, amygdala, and substantia gelatinosa of the spinal cord. nih.gov

The binding patterns observed with radiolabeled [Sar⁹,Met(O₂)¹¹]-SP are generally consistent with those seen with less selective NK1 receptor ligands like [¹²⁵I]Bolton-Hunter SP. nih.gov However, some differences in labeling have been noted, for example in the hippocampal formation. nih.gov This has led to suggestions of possible NK1 receptor subtypes, with [³H]-[Sar⁹,Met(O₂)¹¹]-SP potentially recognizing only one subtype, or its greater selectivity providing a more precise picture of NK1 receptor distribution compared to older ligands. nih.gov

Cellular Model Systems

The effects of [Sar⁹,Met(O₂)¹¹]-Substance P have been investigated in a range of cellular model systems, from transfected cell lines engineered to express specific receptors to primary cells isolated directly from tissues.

Primary Cell Cultures (e.g., Human Keratinocytes, Rat Embryonic Hippocampal Neurons, Alveolar Macrophages, Type II Pneumocytes, Brain Microvessel Endothelial Cells)

Functional Cellular Responses

Beyond simple binding, the key utility of [Sar⁹,Met(O₂)¹¹]-Substance P lies in its ability to elicit functional responses by activating the NK1 receptor. In various cell systems, activation of the NK1 receptor is known to initiate a cascade of intracellular signaling events.

In U373MG glioblastoma cells, NK1 receptor stimulation leads to the phosphorylation of ERK1/2, a response mediated by the Src kinase. nih.gov In the gastrointestinal tract, [Sar⁹,Met(O₂)¹¹]-Substance P increases peristaltic activity by acting on NK1 receptors located on both smooth muscle cells and the interstitial cells of Cajal. nih.gov This activation leads to an increase in action potential generation and an increased frequency of intestinal slow waves, which are the electrical activities that coordinate gut motility. nih.gov

Functional Responses to [Sar⁹,Met(O₂)¹¹]-Substance P in In Vitro Systems

| Cell System | Response | Downstream Effect |

|---|---|---|

| Human U373MG Glioblastoma Cells | Phosphorylation of ERK1/2 nih.gov | Activation of mitogenic signaling pathways nih.gov |

| Mouse and Guinea Pig Small Intestine | Increased peristaltic contractions nih.gov | Increased action potential generation and slow wave frequency nih.gov |

Modulation of Cytokine and Chemokine Production

The activation of the neurokinin-1 (NK-1) receptor by its agonists initiates signaling cascades that modulate the production of various cytokines and chemokines, key mediators of inflammatory and immune responses. In vitro studies using the selective NK-1 agonist [Sar9,Met(O2)11]-Substance P on human keratinocytes have demonstrated its capacity to stimulate the synthesis and release of several pro-inflammatory molecules.

Research involving cultured human keratinocytes showed that stimulation with [Sar9,Met(O2)11]-Substance P led to a notable, though transient, rise in the production of Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), IL-1 receptor antagonist (IL-1ra), and Interleukin-8 (IL-8). nih.gov These effects were observed through enzyme-linked immunosorbent assay (ELISA) techniques, with peak levels detected six hours after the initial stimulation. nih.gov After 24 to 48 hours, the concentrations of these cytokines returned to their baseline levels. nih.gov The secretion of Tumor Necrosis Factor-alpha (TNFα) was also detected, but only after a longer period of 48 hours post-stimulation. nih.gov

These findings indicate that the activation of the NK-1 receptor on keratinocytes by [Sar9,Met(O2)11]-Substance P can directly trigger an inflammatory cascade. The release of these specific cytokines and chemokines is a critical component of local inflammatory reactions in the skin. nih.gov Broader research into the Substance P/NK-1R pathway corroborates these findings, showing it can upregulate chemokines such as Macrophage Inflammatory Protein-1 (MIP-1), Macrophage Inflammatory Protein-2 (MIP-2), and Monocyte Chemoattractant Protein-1 (MCP-1) in various immune cells, including neutrophils and mast cells. nih.govnih.gov

Table 1: Effect of [Sar9,Met(O2)11]-Substance P on Cytokine Production in Human Keratinocytes

| Cytokine/Chemokine | Observation | Time Point of Detection | Source |

|---|---|---|---|

| IL-1α | Significant transient increase | 6 hours | nih.gov |

| IL-1β | Significant transient increase | 6 hours | nih.gov |

| IL-1 Receptor Antagonist | Significant transient increase | 6 hours | nih.gov |

| IL-8 | Significant transient increase | 6 hours | nih.gov |

| TNFα | Secretion detected | 48 hours | nih.gov |

Regulation of Cell Surface Marker Expression

The specific NK-1 receptor agonist, [Sar9,Met(O2)11]-Substance P, has been shown to regulate the expression of cell surface adhesion molecules, which are crucial for cell-to-cell interactions, particularly during inflammatory responses. A key molecule in this process is the Intercellular Adhesion Molecule-1 (ICAM-1).

In vitro studies utilizing flow cytometry on human keratinocytes cultured in a defined medium demonstrated that [Sar9,Met(O2)11]-Substance P induces the expression of ICAM-1. nih.gov This effect was observed as a slight but significant increase in ICAM-1 on the cell surface following treatment periods of 24 and 48 hours. nih.gov The upregulation of ICAM-1 is a critical step in the amplification of local inflammation, as it facilitates the adhesion and migration of leukocytes to the site of injury or irritation. nih.gov

While not using this specific analog, related research has confirmed that Substance P's stimulation of vascular endothelial cells enhances ICAM-1 expression, which in turn promotes the transendothelial migration of neutrophils. nih.gov Furthermore, in animal models of lung injury, the upregulation of ICAM-1 was shown to be dependent on the NK-1 receptor pathway, as the effect was mitigated by an NK-1 receptor antagonist. ncku.edu.tw These collective findings underscore the role of NK-1 receptor activation by agonists like [Sar9,Met(O2)11]-Substance P in preparing tissues for an influx of immune cells by modulating adhesion molecule expression. nih.govnih.govncku.edu.tw

Table 2: Effect of [Sar9,Met(O2)11]-Substance P on ICAM-1 Expression

| Cell Type | Methodology | Finding | Treatment Duration | Source |

|---|---|---|---|---|

| Human Keratinocytes | Flow Cytometry | Slight but significant increase in cell surface ICAM-1 expression | 24 and 48 hours | nih.gov |

Influence on Neuronal Survival and Trophic Effects

The selective NK-1 receptor agonist [Sar9,Met(O2)11]-Substance P has been instrumental in demonstrating the neurotrophic role of the Substance P signaling pathway. In vitro experiments have shown that stimulation of the NK-1 receptor can promote the survival of neurons.

In a study using rat embryonic hippocampal cultures, the addition of [Sar9,Met(O2)11]-Substance P was found to protect neurons from induced neurotoxicity. nih.gov Specifically, it attenuated the cell death caused by the NK-1 receptor antagonist, CP-96345. nih.gov This finding strongly suggests that under certain conditions, the activation of the NK-1 receptor is not just modulatory but essential for promoting neuronal survival. nih.gov

Further research in animal models of Parkinson's disease has utilized [Sar9,Met(O2)11]-Substance P to probe the function of the NK-1 receptor in the globus pallidus. nih.gov Micro-ejection of the agonist increased the spontaneous firing rate of pallidal neurons, indicating a direct excitatory effect on neuronal activity. nih.gov While this study focuses on neuromodulation rather than long-term survival, it highlights the compound's potent and direct influence on neuronal function. The high selectivity of [Sar9,Met(O2)11]-Substance P for the NK-1 receptor has also been exploited in the creation of targeted neurotoxins, where it is conjugated to saporin to selectively ablate neurons that express the NK-1 receptor, further confirming its specific and powerful interaction with these neuronal populations. nih.gov

Table 3: Trophic and Modulatory Effects of [Sar9,Met(O2)11]-Substance P on Neurons

| In Vitro Model | Effect of Agonist | Experimental Context | Conclusion | Source |

|---|---|---|---|---|

| Rat Embryonic Hippocampal Cultures | Attenuated neurotoxicity | Rescue from antagonist-induced cell death | NK-1 receptor stimulation promotes neuronal survival | nih.gov |

| Parkinsonian Rat Pallidal Neurons | Increased spontaneous firing rate | In vivo extracellular recording | Demonstrates excitatory/modulatory effect on neuronal activity | nih.gov |

Impact on Cellular Inflammatory Responses and Anti-inflammatory Potentials

The compound [Sar9,Met(O2)11]-Substance P, as a potent NK-1 receptor agonist, primarily exhibits pro-inflammatory effects by mimicking the action of endogenous Substance P. rndsystems.com In vitro findings consistently show that its engagement with the NK-1 receptor on various cell types triggers a cascade of inflammatory events.

Studies on human keratinocytes reveal that [Sar9,Met(O2)11]-Substance P activates these cells, leading to the production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNFα, as well as the chemokine IL-8. nih.gov This agonist also upregulates the adhesion molecule ICAM-1 on the keratinocyte surface. nih.gov Together, these actions support a central role for the NK-1 receptor in initiating and amplifying local inflammatory reactions in epithelial tissues. nih.gov

The broader body of research on the Substance P/NK-1R system reinforces this pro-inflammatory role. Substance P is known to be a key mediator in inflammatory diseases affecting the respiratory, gastrointestinal, and musculoskeletal systems. bohrium.com It stimulates immune cells like macrophages, lymphocytes, and mast cells, enhancing cytokine secretion, leukocyte recruitment, and vascular permeability. nih.govbohrium.com The "anti-inflammatory potential" related to this pathway lies not with the agonist itself, but with the therapeutic strategy of blocking its receptor. The use of NK-1R antagonists has been shown to suppress inflammatory responses, highlighting the pro-inflammatory nature of the signaling initiated by agonists like [Sar9,Met(O2)11]-Substance P. nih.govmdpi.com

Analysis of Neurokinin Effects on Blood-Brain Barrier Permeation Mechanisms

While direct in vitro studies on blood-brain barrier (BBB) models using [Sar9,Met(O2)11]-Substance P are not extensively detailed in the provided results, the role of the NK-1 receptor in modulating BBB permeability is well-established through related research. The activation of neurokinin receptors is a recognized mechanism for altering the integrity of the BBB.

Research has demonstrated that the pro-inflammatory cytokine TNF-α impairs the function of the BBB, and this disruptive effect involves the activation of the neurokinin 1 receptor (NK1R). nih.gov In an in vitro model of the human BBB, the pharmacological inhibition of the NK1R with an antagonist was able to neutralize the barrier damage caused by TNF-α. nih.gov This strongly implies that activation of the NK1R, which would be achieved by an agonist like [Sar9,Met(O2)11]-Substance P, contributes to the breakdown of the BBB's integrity.

Furthermore, neurogenic inflammation, driven by neuropeptides such as Substance P, is known to increase vascular permeability. nih.gov This process is a key feature of the "gateway reflex," which allows immune cells to cross the otherwise restrictive BBB and enter the central nervous system during neuroinflammatory conditions. nih.gov The binding of Substance P to NK-1R on the endothelial cells that form the BBB is understood to be a mechanism that can lead to increased permeability. frontiersin.org Therefore, agonists that target this receptor are critical tools for studying the molecular pathways that regulate the passage of substances and cells across the blood-brain barrier.

In Vivo Investigations in Animal Models

Animal Species Utilized

The primary animal models employed in the study of [Sar9,Met(O2)11]-Substance P include rats and guinea pigs. nih.govnih.govnih.gov Rats, particularly Wistar rats, have been frequently used for intracerebroventricular (i.c.v.) administration to study the central effects of the compound. nih.gov Guinea pigs have been utilized in studies examining effects such as bronchoconstriction. nih.gov

Neuroanatomical Distribution of NK1R Binding Sites

The distribution of neurokinin-1 (NK1) receptor binding sites for [Sar9,Met(O2)11]-Substance P has been meticulously mapped within the central nervous system, providing insights into its potential sites of action.

Autoradiographic studies using a tritiated form of the compound, [3H]-[Sar9,Met(O2)11]-Substance P, have visualized the distribution of NK1 receptors in the rat brain. nih.gov These studies reveal that the binding sites are widespread but also concentrated in specific regions. The highest densities of these binding sites are found in the following areas:

External plexiform layer of the olfactory bulb

Striatum

Olfactory tubercle

Amygdala-hippocampal area

Endopiriform and entorhinal cortices

Superior colliculus

Locus coeruleus

Substantia gelatinosa of the spinal cord nih.gov

This selective ligand reportedly binds to a single class of high-affinity sites in rat brain membrane preparations. nih.gov

When compared to less selective NK1 receptor ligands, such as [125I]Bolton-Hunter Substance P, the distribution of [3H]-[Sar9,Met(O2)11]-Substance P binding sites is largely similar but with some notable differences. nih.gov For instance, variations in the labeling patterns have been observed in the hippocampal formation. These differences suggest that [Sar9,Met(O2)11]-Substance P may recognize a specific subtype of the NK1 receptor with greater selectivity than other ligands, or that its high selectivity for NK1 over NK2 and NK3 receptors provides a more precise mapping of the NK1 receptor distribution. nih.gov

Central Nervous System (CNS) Effects

The administration of [Sar9,Met(O2)11]-Substance P directly into the central nervous system elicits a range of physiological and behavioral responses, primarily through the activation of NK1 receptors.

Intracerebroventricular injection of [Sar9,Met(O2)11]-Substance P in unanesthetized rats leads to dose-dependent increases in mean arterial pressure (MAP) and heart rate (HR). nih.govnih.gov These cardiovascular responses indicate a potent activation of central NK1 receptors. Furthermore, this activation triggers specific behavioral changes, including dose-dependent increases in face washing, sniffing, and grooming. nih.govnih.govmedchemexpress.com

A comparative analysis with another NK1 receptor agonist, septide, shows that while both compounds are equipotent in elevating MAP and HR, they exhibit different time-courses for these effects. nih.gov Additionally, unlike septide, [Sar9,Met(O2)11]-Substance P is unique in its ability to induce grooming behavior. nih.govmedchemexpress.com

In vitro studies on the rat deep dorsal horn have shown that [Sar9,Met(O2)11]-Substance P causes neuronal excitation through the selective activation of the neurokinin-1 receptor. rndsystems.com This provides direct evidence of its ability to modulate neuronal activity in a key area for sensory processing. While specific electrophysiological data for the globus pallidus is not detailed in the reviewed literature, the dense distribution of NK1 receptors in the striatum, a functionally related structure, suggests that [Sar9,Met(O2)11]-Substance P likely has significant modulatory effects on the basal ganglia circuitry. nih.gov

Peripheral Physiological Effects

In vivo studies in rabbits have shown that microinjections of [Sar⁹,Met(O₂)¹¹]-Substance P into the floor of the fourth ventricle lead to a dose-dependent increase in mean arterial blood pressure and a significant enhancement of the baroreflex. These cardiovascular effects were mediated through the activation of NK₁ receptors, as they were abolished by pretreatment with a selective NK₁ receptor antagonist. drugbank.com The findings indicate a crucial role for NK₁ receptor activation in modulating the parasympathetic component of the baroreceptor reflex. drugbank.com

Table 2: Cardiovascular Effects of [Sar⁹,Met(O₂)¹¹]-Substance P in Rabbits

| Parameter | Effect of [Sar⁹,Met(O₂)¹¹]-Substance P | Reference |

|---|---|---|

| Mean Arterial Blood Pressure | Dose-dependent increase | drugbank.com |

| Baroreflex | Sharp enhancement | drugbank.com |

Investigations in the small intestine of mice and guinea pigs have revealed that activation of NK₁ receptors by [Sar⁹,Met(O₂)¹¹]-Substance P modulates gastrointestinal motility. This activation leads to a prolongation of activity periods and increased action potential generation superimposed on the intestinal slow wave activity. nih.gov Furthermore, activation of NK₁ receptors on the interstitial cells of Cajal results in an increased frequency of slow waves. These findings suggest that NK₁ receptor activation plays a role in the normal physiological generation of peristaltic motor patterns and can markedly increase propulsive contractile activity. nih.gov

Table 3: Effects of [Sar⁹,Met(O₂)¹¹]-Substance P on Gastrointestinal Motility

| Gastrointestinal Parameter | Effect of [Sar⁹,Met(O₂)¹¹]-Substance P | Reference |

|---|---|---|

| Peristaltic Activity Periods | Prolongation | nih.gov |

| Action Potential Generation | Increased | nih.gov |

| Slow Wave Frequency | Increased | nih.gov |

In guinea pig skin, intradermal injection of [Sar⁹,Met(O₂)¹¹]-Substance P has been shown to increase cutaneous capillary permeability, a hallmark of inflammation. A study investigating this effect found that the increased permeability was partly mediated by histamine (B1213489) and acetylcholine. nih.gov The results also suggested a relationship between tachykinins and bradykinin (B550075) in this process. nih.gov

Table 4: Effect of [Sar⁹,Met(O₂)¹¹]-Substance P on Cutaneous Capillary Permeability

| Experimental Model | Effect Observed | Mediators Involved | Reference |

|---|---|---|---|

| Guinea pig skin | Increased cutaneous capillary permeability | Partly mediated by histamine and acetylcholine | nih.gov |

While research has established a role for peripheral Substance P and NK₁ receptors in inflammatory and neuropathic orofacial pain models, specific studies focusing solely on the effects of [Sar⁹,Met(O₂)¹¹]-Substance P in these models are limited. Generally, Substance P is recognized as an important modulator of orofacial nociceptive transmission. The perception of various noxious stimuli, including inflammatory, heat, and chemical stimuli, involves this neuropeptide. Given that [Sar⁹,Met(O₂)¹¹]-Substance P is a potent NK₁ receptor agonist, it is expected to mimic the nociceptive effects of Substance P; however, dedicated in vivo studies are required to confirm its specific actions in orofacial pain models.

Biosynthesis, Metabolism, and Regulation of Substance P System Relevant to Analogs

Precursor Processing of Substance P from Preprotachykinin A (Tac1 Gene)

Substance P is a member of the tachykinin (TAC) family of neuropeptides. nih.gov It is an undecapeptide, meaning it is composed of a chain of 11 amino acid residues. wikipedia.org The production of Substance P begins with the transcription of the preprotachykinin A (Tac1) gene. nih.govwikipedia.org Alternative splicing of the Tac1 gene transcript results in the formation of different precursor polyproteins. wikipedia.org These precursors contain the sequences for Substance P and the closely related neuropeptide, neurokinin A (NKA). wikipedia.org

Following translation, the precursor protein undergoes a series of enzymatic cleavages within the neuron to release the immature Substance P peptide. This processing is essential to liberate the active neuropeptide from its larger precursor molecule.

Enzymatic Degradation Pathways

The biological effects of Substance P are terminated by its rapid degradation by various peptidases. The half-life of SP in tissues is very short, ranging from seconds to minutes. mdpi.com This rapid breakdown is crucial for ensuring precise temporal and spatial signaling. Two of the most significant enzymes involved in this process are Neutral Endopeptidase and Angiotensin-Converting Enzyme.

Neutral Endopeptidase (NEP) , also known as neprilysin, is a cell-surface metalloendopeptidase that plays a key role in the degradation of unbound Substance P shortly after its release from nerve terminals. mdpi.com Studies have shown that inhibition of NEP leads to an increase in SP levels, highlighting its importance in SP inactivation. mdpi.comnih.gov

Angiotensin-Converting Enzyme (ACE) is another key enzyme responsible for the degradation of Substance P. researchgate.net The use of ACE inhibitors, such as captopril, has been shown to increase the availability of SP, confirming the role of ACE in its metabolic pathway. nih.gov

Other Proteases : After Substance P binds to its receptor and is internalized into the cell, it is degraded by other proteolytic enzymes, including endothelin-converting enzyme-1 . mdpi.com Research on neuroblastoma cells has also identified EDTA-sensitive proteases that cleave Substance P, primarily at the Phe8-Gly9 bond. nih.gov

The table below summarizes the key enzymes involved in the degradation of Substance P.

| Enzyme | Location/Mechanism | Significance |

| Neutral Endopeptidase (NEP) | Cell-surface; degrades unbound SP after exocytosis. mdpi.com | A primary route for inactivating SP in the extracellular space. mdpi.com |

| Angiotensin-Converting Enzyme (ACE) | Cell-surface; cleaves SP. researchgate.net | Contributes significantly to the metabolic clearance of SP. nih.govresearchgate.net |

| Endothelin-Converting Enzyme-1 (ECE-1) | Intracellular; degrades SP after receptor-mediated endocytosis. mdpi.com | Terminates the signal of internalized SP. mdpi.com |

| EDTA-sensitive proteases | Found in neuroblastoma cells; hydrolyzes the Phe8-Gly9 bond. nih.gov | Represents another potential pathway for SP breakdown in specific cell types. nih.gov |

Influence of Other Biological Pathways on Substance P System Dynamics

The Substance P system does not operate in isolation. Its synthesis, release, and activity are modulated by other critical biological pathways, creating a complex signaling web.

H₂S Biosynthesis : The gasotransmitter hydrogen sulfide (B99878) (H₂S) has been shown to influence the Substance P system. In studies related to sepsis-associated lung injury, endogenous H₂S was found to up-regulate the expression of the preprotachykinin-A gene and the subsequent production of Substance P. nih.gov Conversely, inhibiting H₂S biosynthesis led to a decrease in SP levels. nih.gov This interaction suggests that pathways generating H₂S can directly impact the availability of SP during inflammatory conditions. nih.gov

Wnt/β-catenin Pathway : There is a bidirectional relationship between Substance P and the Wnt/β-catenin signaling pathway. Activation of the Wnt/β-catenin pathway can enhance the transcription of the PPT-A gene, leading to increased biosynthesis and release of Substance P. plos.org Conversely, Substance P itself can activate the Wnt/β-catenin pathway, promoting the nuclear translocation of β-catenin and influencing gene expression related to cellular differentiation. nih.gov This interplay is significant in processes like bone metabolism and repair. nih.gov

NF-κB Pathway : Substance P is a potent activator of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com Upon binding to its receptor, Substance P can trigger signaling cascades that lead to the activation of IκB kinases (IKKs). nih.gov These kinases then phosphorylate the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of active NF-κB into the nucleus. nih.gov In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, such as cytokines and chemokines. nih.govnih.govphysiology.org This mechanism is a key component of how Substance P contributes to neurogenic inflammation. mdpi.comnih.gov

The table below outlines the influence of these pathways on the Substance P system.

| Pathway | Influence on Substance P System | Downstream Consequences |

| H₂S Biosynthesis | Upregulates PPT-A gene expression and SP production. nih.gov | Potentiates SP-mediated effects, particularly in inflammation. nih.gov |

| Wnt/β-catenin Pathway | Can increase the biosynthesis and release of SP. SP can, in turn, activate this pathway. plos.orgnih.gov | Regulation of cellular processes like differentiation and pain signaling. plos.orgnih.gov |

| NF-κB Pathway | SP is a potent activator of this pathway. mdpi.comnih.govnih.gov | Induction of pro-inflammatory genes, leading to enhanced inflammatory responses. mdpi.comnih.gov |

Post-Translational Modifications and their Significance

For Substance P to become fully active and stable, it must undergo post-translational modifications. The most critical of these is C-terminal amidation.

α-Amidation : This process is carried out by the enzyme peptidylglycine α-amidating monooxygenase (PAM). researchgate.net The amidation of the C-terminal methionine residue is essential for the biological activity of Substance P, as it enhances its binding affinity to its primary receptor, the neurokinin-1 (NK1) receptor. mdpi.com This modification protects the peptide from degradation by certain carboxypeptidases, thereby increasing its stability.

The specific analog, Substance P, pro(9)-met(O2)(11)- , features two key modifications from the native peptide:

Substitution at Position 9 : The glycine (B1666218) residue at position 9 is replaced by proline (Pro). This modification can alter the peptide's conformation and its interaction with degrading enzymes and receptors. A similar and more widely studied analog, [Sar⁹,Met(O₂)¹¹]-Substance P, which contains sarcosine (B1681465) (a proline derivative) at this position, is known to be a potent and selective NK1 receptor agonist. nih.govtocris.com

Oxidation at Position 11 : The C-terminal methionine is oxidized (Met(O₂)). This modification makes the peptide highly resistant to oxidation, which would otherwise inactivate it. This increased stability makes it a valuable tool for research, as it has a longer duration of action compared to the native Substance P. nih.gov These modifications result in a more stable and highly selective agonist for the NK1 receptor, making it effective for studying the functions of this receptor system. nih.govnih.gov

Advanced Research Techniques and Methodologies

Molecular Biology Techniques for Receptor Expression and Mutagenesis

The foundation of studying the Substance P/NK-1R system at a molecular level lies in the ability to produce and manipulate the receptor in controlled laboratory settings. Molecular biology techniques are central to this, allowing for detailed analysis of the receptor's structure and function.

A primary method involves molecular cloning , where the gene encoding the NK-1 receptor is inserted into an expression vector, such as a plasmid (e.g., pcDNA3.1+). nih.govwikipedia.org These vectors are then introduced into host cells, typically mammalian cell lines like Human Embryonic Kidney 293 (HEK293) cells, which then manufacture the receptor protein. nih.gov This process, known as heterologous expression, provides a plentiful and consistent source of the receptor for various assays.

To understand which parts of the receptor are crucial for binding to Substance P, researchers employ site-directed mutagenesis . nih.gov This powerful technique allows for the precise alteration of the receptor's genetic code, resulting in changes to its amino acid sequence. For instance, the QuikChange site-directed mutagenesis kit can be used to systematically create mutations at specific sites. nih.gov By observing how these mutations affect Substance P binding or receptor activation, scientists can map the critical domains and even individual amino acid residues involved in the interaction.

A more advanced approach involves the genetic incorporation of unnatural amino acids with unique properties. For example, the photoreactive amino acid p-benzoyl-L-phenylalanine (BzF) can be introduced at specific positions within the NK-1 receptor. nih.gov When exposed to UV light, BzF forms a covalent bond with nearby molecules, effectively "trapping" the bound Substance P. This photocross-linking methodology has been instrumental in precisely mapping the interaction sites between Substance P and the NK-1 receptor, revealing multiple points of contact in the N-terminal domain and the second extracellular loop. nih.gov

| Technique | Purpose | Example Application |

| Molecular Cloning | To produce large quantities of the NK-1 receptor for study. | The gene for the human NK-1 receptor is cloned into a pcDNA3.1+ vector and expressed in HEK293 cells. nih.gov |

| Site-Directed Mutagenesis | To identify key amino acids involved in receptor function and ligand binding. | Creating mutations in the N-terminal and extracellular loop regions of the NK-1 receptor to see how they affect Substance P binding. nih.gov |

| Unnatural Amino Acid Incorporation | To precisely map the points of contact between Substance P and its receptor. | Inserting the photoreactive amino acid BzF into the NK-1 receptor to cross-link it to Substance P upon UV irradiation. nih.gov |

Advanced Imaging Techniques for Receptor Localization (e.g., Autoradiography)

Determining the precise location of NK-1 receptors within the body is crucial for understanding the physiological effects of Substance P. Advanced imaging techniques provide the means to visualize receptor distribution from the tissue level down to the subcellular level.

Autoradiography is a classic and powerful technique for mapping receptor locations. In this method, a radiolabeled version of Substance P (like ¹²⁵I-Bolton Hunter SP) is applied to thin tissue sections. arvojournals.org The radioligand binds to the NK-1 receptors, and the sections are then placed against photographic film or emulsion. The radiation exposes the film, creating a visual map of where the receptors are concentrated. arvojournals.org This technique has been used to show high densities of SP binding sites in the iris sphincter muscle in rabbits and the inner retina in rats. arvojournals.org

For imaging receptors in living organisms, including humans, Positron Emission Tomography (PET) is a noninvasive and highly valuable modality. nih.gov This technique requires the development of a specific PET tracer, such as [¹⁸F]SPA-RQ, which is a radiolabeled molecule that binds with high affinity to NK-1 receptors and can cross the blood-brain barrier. nih.gov When injected into the bloodstream, the tracer accumulates in regions with high receptor expression. A PET scanner detects the radioactive signal, generating a three-dimensional image of receptor distribution in the brain. PET studies have revealed high concentrations of NK-1 receptors in brain regions associated with affective behaviors, such as the caudate and putamen. nih.govnih.gov

Immunohistochemistry (IHC) and Immunofluorescence (IF) are widely used techniques that utilize antibodies to detect the NK-1 receptor protein directly in tissue samples. In IHC, the antibody is linked to an enzyme that produces a colored precipitate, allowing for visualization with a standard light microscope. nih.govnih.gov Immunofluorescence uses an antibody tagged with a fluorescent molecule (a fluorophore), which can be visualized with a fluorescence microscope, often providing higher resolution and the ability to label multiple targets simultaneously. biosave.com These methods have been used to demonstrate NK-1 receptor expression on neurons, astrocytes, and cerebral endothelial cells and to observe its specific localization to the plasma membrane. nih.govbiosave.com

| Imaging Technique | Principle | Key Findings for NK-1R |

| Autoradiography | Uses a radiolabeled ligand (e.g., ¹²⁵I-BHSP) to bind to receptors in tissue sections, which are then visualized on film. arvojournals.org | High receptor density found in the iris sphincter muscle and retina. arvojournals.org |

| Positron Emission Tomography (PET) | A noninvasive technique using a radioactive tracer (e.g., [¹⁸F]SPA-RQ) to visualize receptor distribution in a living brain. nih.gov | High expression of NK-1 receptors confirmed in human brain regions like the caudate and putamen. nih.govnih.gov |

| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Employs specific antibodies to directly label the receptor protein in tissue sections for microscopic visualization. nih.govbiosave.com | Confirmed receptor presence on various CNS cell types including neurons and astrocytes, and localization to the plasma membrane. nih.govbiosave.com |

Biochemical Assays for Signaling Pathway Analysis (e.g., ELISA for Cytokines, Western Blot for Receptor Expression)

Once Substance P binds to the NK-1R, it triggers a cascade of intracellular events known as signal transduction. nih.gov Biochemical assays are essential for dissecting these pathways and understanding the cellular response.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method used to measure the concentration of specific molecules, such as Substance P itself or the cytokines released by cells in response to SP stimulation. assaygenie.com Competitive ELISAs are often used for small molecules like Substance P, where SP in a sample competes with a labeled version of SP for binding to a limited number of antibody sites. rndsystems.com The signal is inversely proportional to the amount of SP in the sample. This assay can be used on various biological samples, including cell culture supernatants, serum, plasma, and saliva.

Western Blotting , or immunoblotting, is a core technique used to detect and quantify specific proteins in a sample. physiology.org It is frequently used to confirm the expression of the NK-1 receptor in cells or tissues and to measure changes in the levels of downstream signaling proteins. For example, after stimulating cells with Substance P, researchers can use Western blotting to measure the increased expression of proteins like Cyclooxygenase-2 (COX-2), which is involved in inflammation. physiology.org The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using a specific antibody to label the protein of interest. physiology.org

To study the immediate signaling events after receptor activation, researchers use assays that measure second messengers . The NK-1R is a G protein-coupled receptor (GPCR) that, upon activation, can stimulate the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and increases in intracellular calcium ([Ca²⁺]i) . nih.gov Specialized assays, such as the GloSensor cAMP Assay, use engineered proteins that emit light in the presence of cAMP, allowing for real-time measurement of its production. physiology.org Similarly, fluorescent dyes that change their light emission properties upon binding to calcium are used with techniques like fluorescence imaging plate readers to monitor changes in intracellular calcium concentrations. physiology.org These assays have shown that Substance P and its metabolites can activate these key signaling pathways. physiology.org

| Assay | Measures | Application in SP/NK-1R Research |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Concentration of specific molecules (e.g., Substance P, cytokines). | Quantifying the amount of Substance P in biological fluids like plasma or cell culture media. rndsystems.com |

| Western Blot (Immunoblot) | Presence and relative amount of specific proteins. physiology.org | Confirming NK-1R expression in engineered cells; measuring changes in downstream proteins like COX-2 after SP stimulation. physiology.org |

| Second Messenger Assays (e.g., GloSensor, fluorescent dyes) | Levels of intracellular signaling molecules like cAMP and Ca²⁺. nih.govphysiology.org | Determining how SP and its metabolites activate the NK-1R to increase cAMP and intracellular calcium. physiology.org |

Electrophysiological Recordings in vitro and in vivo

Substance P is a neuropeptide, and its primary role involves altering the electrical properties of neurons. Electrophysiology is the gold standard for directly measuring these changes in neuronal function.

In vitro electrophysiology involves recording the electrical activity of neurons or tissue slices in a controlled laboratory environment. Intracellular recording and patch-clamp recording are high-resolution techniques that can measure the electrical potential across a single neuron's membrane. nih.gov Using these methods, researchers have demonstrated that applying Substance P directly to neurons, such as human vestibular ganglion cells, causes a slow depolarization (making the neuron more likely to fire an action potential) and an increase in membrane resistance. nih.gov Studies on rat hypothalamic slices have also shown that SP antagonists can depress the excitatory postsynaptic currents (EPSCs) evoked by nerve stimulation, indicating that SP contributes to synaptic transmission. nih.gov

| Recording Type | Setting | What It Measures | Example Finding |

| Intracellular/Patch-Clamp Recording | In vitro (e.g., brain slices, cultured neurons) nih.govnih.gov | Electrical activity of a single neuron (membrane potential, ion currents). | Substance P causes slow membrane depolarization in human vestibular ganglion cells. nih.gov |

| Field Potential Recording | In vitro (e.g., brain slices) or In vivo (e.g., specific brain regions) | Synchronous electrical activity of a population of neurons. | A Substance P antagonist reduces excitatory postsynaptic currents in the suprachiasmatic nucleus. nih.gov |

| Electroencephalography (EEG) | In vivo (living animal) mdpi.com | Collective electrical activity of the brain (brain waves). mdpi.com | Can be used to assess changes in brain neuroplasticity related to drug-seeking behaviors modulated by neuropeptide systems. mdpi.com |

Application of Mass Spectrometry in Peptide Analysis and Transport Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It has become an indispensable tool for peptide research due to its high accuracy, sensitivity, and versatility. nih.govcapes.gov.br

MS is fundamental for the identification and characterization of neuropeptides like Substance P. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to turn the peptide into gas-phase ions. The mass spectrometer then precisely measures the peptide's molecular weight, which can help confirm its identity. capes.gov.br Furthermore, tandem mass spectrometry (MS/MS) can be used to determine the amino acid sequence of the peptide and to identify any post-translational modifications (PTMs), which are subtle chemical changes that can alter a peptide's activity. nih.gov

A key application of MS in Substance P research is in studying its metabolism and transport . Researchers can incubate Substance P with cells or tissues and then use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting fragments. physiology.org In this setup, liquid chromatography first separates the different molecules in the sample, which are then analyzed by the mass spectrometer. This approach has been used to show that cells like macrophages, endothelial cells, and fibroblasts metabolize Substance P into various smaller N- and C-terminal peptide fragments. physiology.org

Modern peptidomics and proteomics approaches use advanced MS platforms, such as those combining ultra-high performance liquid chromatography (UHPLC) with high-resolution mass spectrometers (e.g., Orbitrap), to identify and quantify hundreds to thousands of peptides and proteins in a complex biological sample. nih.govfrontiersin.org These powerful, untargeted approaches are crucial for discovering novel bioactive peptides and understanding the complex interplay of signaling molecules in physiological and pathological states. nih.gov

| MS Application | Technique(s) | Information Gained |

| Peptide Identification & Sequencing | MALDI-MS, ESI-MS/MS capes.gov.br | Precise molecular weight, amino acid sequence, and post-translational modifications of Substance P. nih.gov |

| Metabolism Studies | Liquid Chromatography-Mass Spectrometry (LC-MS) physiology.org | Identification and quantification of Substance P metabolites produced by different cell types. physiology.org |

| Peptidomics/Proteomics | UHPLC-MS/MS, Data-Independent Acquisition (DIA) nih.govfrontiersin.org | Comprehensive, large-scale identification and quantification of peptides and proteins in a biological system. |

Future Directions and Emerging Research Avenues for Sar9,met O2 11 Substance P

Elucidating Novel Intracellular Signaling Crosstalks

Future research will likely focus on unraveling the intricate intracellular signaling cascades initiated by the activation of the NK₁ receptor by [Sar⁹,Met(O₂)¹¹]-Substance P. While the primary G-protein-dependent pathways are relatively well-characterized, the potential for crosstalk with other signaling systems remains a fertile ground for investigation. For instance, studies have shown that substance P can modulate the expression of various chemokines and their receptors, such as MIP-1β and CCR7, processes often mediated by transcription factors like NF-κB. nih.gov Further research using [Sar⁹,Met(O₂)¹¹]-Substance P could delineate the specific signaling intersections between the NK₁ receptor and pathways governing immune cell migration and inflammation. nih.gov Understanding how NK₁ receptor activation influences other signaling networks, such as those involving receptor tyrosine kinases or other G-protein coupled receptors (GPCRs), will provide a more comprehensive picture of its physiological and pathological roles.

Investigating Receptor Heteromerization and Its Functional Consequences

The concept of receptor heteromerization, where two or more different receptors form a complex, has opened up new paradigms in pharmacology. Investigating whether the NK₁ receptor forms heteromers with other receptors and how this is influenced by [Sar⁹,Met(O₂)¹¹]-Substance P is a critical future direction. Such interactions could lead to altered ligand binding, signaling efficacy, and downstream functional outcomes. For example, potential heteromerization with other neuropeptide receptors or receptors involved in pain and inflammation could have significant implications for developing more targeted therapeutics. Advanced techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) will be instrumental in studying these interactions in living cells.

Development of Advanced Methodologies for Studying Tachykinin System Dynamics

The study of the tachykinin system stands to benefit significantly from the development and application of novel research methodologies. nih.gov Advanced molecular dynamics (MD) simulations and enhanced sampling methods are becoming increasingly powerful tools for examining the conformational dynamics of protein-ligand interactions. mdpi.com Applying these techniques to the binding of [Sar⁹,Met(O₂)¹¹]-Substance P to the NK₁ receptor can provide unprecedented insights into the molecular determinants of agonist selectivity and receptor activation. mdpi.com Furthermore, the use of systems biology-informed deep learning algorithms presents an opportunity to infer the dynamics of the tachykinin system from sparse and noisy experimental data, potentially revealing hidden regulatory mechanisms. plos.org These cutting-edge approaches will complement traditional experimental techniques and accelerate our understanding of tachykinin signaling.